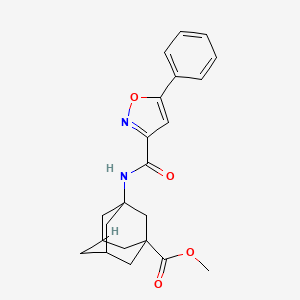

(1r,3s,5R,7S)-methyl 3-(5-phenylisoxazole-3-carboxamido)adamantane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1r,3s,5R,7S)-methyl 3-(5-phenylisoxazole-3-carboxamido)adamantane-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of adamantane and is known for its unique structural and chemical properties.

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing benzimidazole derivatives bearing adamantane moiety, which showcases the flexibility of adamantane-based compounds in chemical synthesis. These studies involve the creation of carboxamide and carbohydrazide derivatives, highlighting the compound's utility in generating a variety of chemical structures (Soselia et al., 2020).

Antimicrobial Activity

Adamantane derivatives have been explored for their antimicrobial properties, with certain compounds showing potent activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. This indicates the potential of adamantane-based compounds in developing new antimicrobial agents (El-Emam et al., 2012).

Polymer Synthesis and Characterization

The introduction of adamantane into polymers has been shown to significantly affect the material properties, such as thermal stability and mechanical strength. New polyamides containing adamantyl and diamantyl moieties exhibit high glass transition temperatures and decomposition temperatures, suggesting their utility in high-performance materials (Chern et al., 1998).

Coordination Polymers and Catalysis

Orthogonally substituted azole-carboxylate adamantane ligands have been synthesized for the preparation of coordination polymers. These structures have applications in catalysis, showcasing the versatility of adamantane-based compounds in creating functional materials for chemical transformations (Pavlov et al., 2019).

Advanced Materials and Chemical Synthesis Techniques

Adamantane derivatives have facilitated the development of novel synthesis methods and the creation of materials with unique properties, such as those exhibiting selective cycloaddition reactions and modifications to enhance material characteristics like solubility and thermal resistance. This area of research underscores the compound's role in advancing material science and chemistry (Averina et al., 2014).

Propiedades

IUPAC Name |

methyl 3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]adamantane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-27-20(26)21-9-14-7-15(10-21)12-22(11-14,13-21)23-19(25)17-8-18(28-24-17)16-5-3-2-4-6-16/h2-6,8,14-15H,7,9-13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQYJHFXZNKJAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=NOC(=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2559096.png)

![7-(4-ethylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2559099.png)

![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2559100.png)

![Methyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2559105.png)

![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/no-structure.png)

![N,N-Dimethyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidine-3-carboxamide](/img/structure/B2559110.png)

![3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559116.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2559119.png)